5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a furan ring substituted with a carbaldehyde group and a phenoxy group that is further substituted with a methyl and a nitro group. It is used primarily in research settings for its unique chemical properties.
Preparation Methods
The synthesis of 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 3-methyl-4-nitrophenol with furan-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar compounds to 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde include:
5-[(4-Nitrophenoxy)methyl]furan-2-carbaldehyde: This compound has a similar structure but with the nitro group positioned differently on the phenoxy ring.
5-[(3-Methylphenoxy)methyl]furan-2-carbaldehyde: This compound lacks the nitro group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-9-6-10(4-5-13(9)14(16)17)18-8-12-3-2-11(7-15)19-12/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAKBBQNODKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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